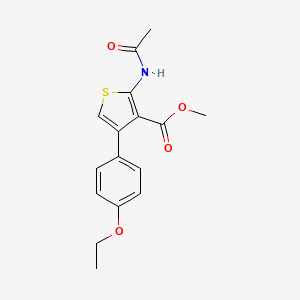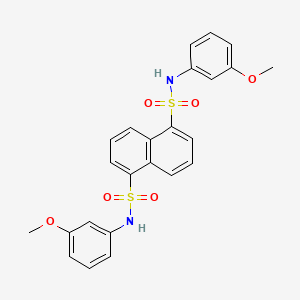
N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BON belongs to the family of sulfonamide compounds and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mecanismo De Acción
BON's mechanism of action is primarily based on its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. BON binds to the active site of HDACs and prevents the removal of acetyl groups, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BON has been shown to have significant biochemical and physiological effects in various experimental systems. In cancer cells, BON induces cell cycle arrest and apoptosis by activating tumor suppressor genes such as p21 and p53. BON has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis process. In addition, BON has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BON has several advantages as a research tool, including its high potency, selectivity, and low toxicity. BON's selectivity for HDACs makes it an attractive target for the development of new anticancer drugs with fewer side effects than traditional chemotherapy. However, BON's low solubility in water and organic solvents can make it challenging to use in certain experimental systems. In addition, BON's high cost and limited availability can be a significant limitation for researchers.
Direcciones Futuras
BON's unique properties make it an attractive target for future research in various scientific fields. In medicinal chemistry, BON's anticancer activity could be further optimized by developing new analogs with improved potency and selectivity. In material science, BON's optical and electronic properties could be harnessed for the development of new organic materials with applications in electronics and photonics. In environmental science, BON's potential as a sensor for the detection of heavy metal ions could be further explored by developing new sensing platforms with improved sensitivity and selectivity. Overall, BON's potential for future research is vast, and further exploration of its properties and applications is warranted.
Conclusion
In conclusion, N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide, or BON, is a chemical compound with unique properties that have attracted significant attention in scientific research. BON's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BON's potential for future research is vast, and further exploration of its properties and applications is warranted.
Métodos De Síntesis
The synthesis of BON involves the reaction between 1,5-naphthalenedisulfonyl chloride and 3-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
BON has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BON has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. BON works by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In material science, BON has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In environmental science, BON has been investigated as a potential sensor for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
1-N,5-N-bis(3-methoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-19-9-3-7-17(15-19)25-33(27,28)23-13-5-12-22-21(23)11-6-14-24(22)34(29,30)26-18-8-4-10-20(16-18)32-2/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGISOVWKKFQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
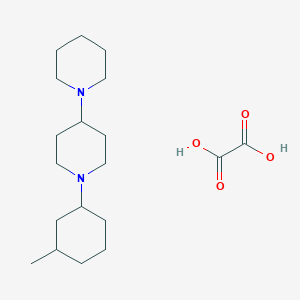
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
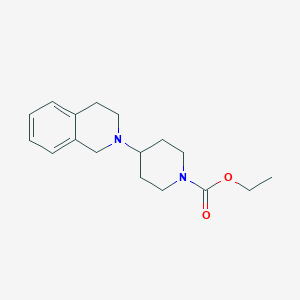
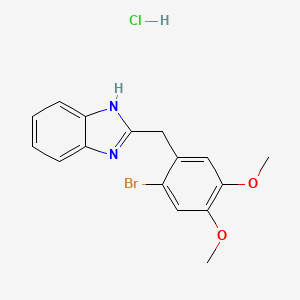
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
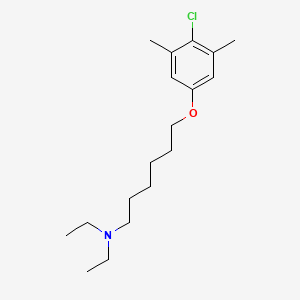
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)
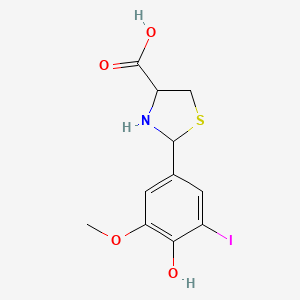
![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)
